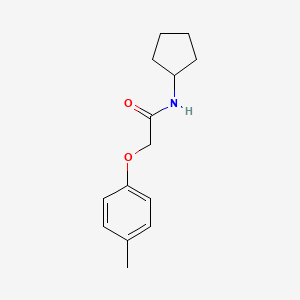

N-cyclopentyl-2-(4-methylphenoxy)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-cyclopentyl-2-(4-methylphenoxy)acetamide is a compound of interest due to its structural characteristics and potential applications in various chemical processes. While direct studies on this specific compound are limited, insights can be drawn from related research on similar compounds and their synthesis, properties, and chemical behaviors.

Synthesis Analysis

The synthesis of compounds closely related to N-cyclopentyl-2-(4-methylphenoxy)acetamide often involves multiple steps, including enzyme-catalyzed asymmetric hydrolysis and subsequent modification of functional groups. For example, the enantio- and diastereoselective synthesis of N-[(1R, 2R, 3R, 4R)-2, 3-diacetoxy-4-(acetoxymethyl)cyclopentyl]-acetamide, a key intermediate of (+)-cyclaradine, showcases the complexity and precision required in synthesizing such compounds (Norimine et al., 1998).

Molecular Structure Analysis

The molecular structure of compounds in the acetamide family, including N-cyclopentyl-2-(4-methylphenoxy)acetamide, is characterized by the presence of acetamide functional groups, which influence their chemical properties and reactions. Techniques like X-ray diffraction analysis and NMR spectroscopy are commonly used to determine the crystal structures and molecular configurations, providing insights into their structural characteristics and potential chemical behavior (Rao et al., 1987).

Chemical Reactions and Properties

N-cyclopentyl-2-(4-methylphenoxy)acetamide and similar compounds undergo various chemical reactions, including chemoselective acetylation, which is critical for modifying their properties for specific applications. For instance, the chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate for antimalarial drugs, demonstrates the significance of understanding and controlling these reactions to achieve desired outcomes (Magadum & Yadav, 2018).

Physical Properties Analysis

The physical properties of N-cyclopentyl-2-(4-methylphenoxy)acetamide, including solubility, melting point, and crystalline structure, are influenced by its molecular structure. Research on related compounds provides insights into how these properties can be analyzed and predicted, which is crucial for their application in various chemical processes and industries (Nikonov et al., 2016).

Chemical Properties Analysis

The chemical properties of N-cyclopentyl-2-(4-methylphenoxy)acetamide, including reactivity, stability, and interaction with other chemical species, are central to its potential applications. Studies on related compounds, such as the synthesis and characterization of similar acetamide derivatives, contribute to understanding these properties and how they can be leveraged for specific uses (Zhou & Shu, 2002).

Propriétés

IUPAC Name |

N-cyclopentyl-2-(4-methylphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c1-11-6-8-13(9-7-11)17-10-14(16)15-12-4-2-3-5-12/h6-9,12H,2-5,10H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNCZYDRKOARPKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCC(=O)NC2CCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopentyl-2-(4-methylphenoxy)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S*,5R*)-3-[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5648422.png)

![1-(1,3-benzodioxol-5-yl)-3-(2-methoxyethyl)-5-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}-1H-1,2,4-triazole](/img/structure/B5648424.png)

![(4S)-N-ethyl-1-(phenylacetyl)-4-[(1H-pyrrol-2-ylcarbonyl)amino]-L-prolinamide](/img/structure/B5648426.png)

![(1S*,5R*)-6-[(1-phenyl-1H-pyrazol-4-yl)carbonyl]-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5648448.png)

![(4S)-N-ethyl-4-[(4-fluorobenzoyl)amino]-1-(3-thienylmethyl)-L-prolinamide](/img/structure/B5648477.png)

![ethyl 2-(acetylamino)-5-[(cyclopentylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B5648487.png)

![ethyl {5-[(phenylacetyl)amino]-1,3,4-thiadiazol-2-yl}acetate](/img/structure/B5648495.png)

![8-[(3-fluoro-4-hydroxyphenyl)acetyl]-2-(3-methylbut-2-en-1-yl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5648517.png)

![3-isopropyl-5-[(2S)-1-(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)-2-pyrrolidinyl]-1,2,4-oxadiazole](/img/structure/B5648520.png)

![methyl 2-{[(1,3-benzodioxol-5-yloxy)acetyl]amino}benzoate](/img/structure/B5648526.png)

![1-cyclopropyl-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-1H-pyrrole-2-carboxamide](/img/structure/B5648531.png)